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Compound of Interest

Compound Name: Tricyclohexyltin hydride

Cat. No.: B8638210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of tricyclohexyltin hydride for

the reduction of xanthates, a key step in the Barton-McCombie deoxygenation reaction. This

powerful transformation allows for the removal of hydroxyl groups from a wide range of

molecules, which is a crucial process in natural product synthesis and medicinal chemistry.

Introduction
The Barton-McCombie deoxygenation is a radical-mediated reaction that replaces a hydroxyl

group with a hydrogen atom.[1][2][3][4] The reaction proceeds in two main stages: first, the

alcohol is converted into a thiocarbonyl derivative, typically a xanthate. Subsequently, the

xanthate is treated with a tin hydride, such as tricyclohexyltin hydride, in the presence of a

radical initiator to afford the deoxygenated product.[1][2][3][4] Tricyclohexyltin hydride serves

as a less common alternative to the more frequently used tributyltin hydride. While specific data

for tricyclohexyltin hydride is less abundant in the literature, the general principles and

procedures of the Barton-McCombie reaction are applicable.

Reaction Mechanism
The reduction of a xanthate using tricyclohexyltin hydride proceeds via a radical chain

mechanism, initiated by a radical initiator like azobisisobutyronitrile (AIBN).[2][5]
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Initiation: Thermal decomposition of AIBN generates a cyanopropyl radical, which abstracts a

hydrogen atom from tricyclohexyltin hydride to form the tricyclohexyltin radical

((C₆H₁₁)₃Sn•).

Propagation:

The tricyclohexyltin radical attacks the sulfur atom of the xanthate, leading to the

fragmentation of the C-S bond and the formation of a carbon-centered radical.

This alkyl radical then abstracts a hydrogen atom from another molecule of

tricyclohexyltin hydride, yielding the deoxygenated product and regenerating the

tricyclohexyltin radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

The primary driving force for this reaction is the formation of a strong tin-sulfur bond.[4]

Experimental Protocols
Protocol 1: Synthesis of S-Methyl Xanthate from a
Secondary Alcohol
This protocol outlines the general procedure for the formation of a xanthate from a secondary

alcohol, a necessary precursor for the deoxygenation reaction.

Materials:

Secondary alcohol

Anhydrous Tetrahydrofuran (THF)

Sodium hydride (NaH), 60% dispersion in mineral oil

Carbon disulfide (CS₂)

Methyl iodide (MeI)

Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under

an inert atmosphere (e.g., argon or nitrogen), dissolve the secondary alcohol (1.0 equiv) in

anhydrous THF.

Cool the solution to 0 °C using an ice bath.

Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Allow the

mixture to stir at 0 °C for 30 minutes.

Add carbon disulfide (2.0 equiv) dropwise to the reaction mixture at 0 °C.

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

Add methyl iodide (1.5 equiv) dropwise to the mixture and continue stirring at room

temperature for another 1-2 hours, or until TLC analysis indicates the consumption of the

starting material.

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

Extract the mixture with ethyl acetate (3 x volume of THF).

Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

Filter the mixture and concentrate the filtrate under reduced pressure.

The crude xanthate can be purified by flash column chromatography on silica gel.

Protocol 2: Reduction of a Xanthate using
Tricyclohexyltin Hydride

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b8638210?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8638210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes the deoxygenation of the synthesized xanthate using tricyclohexyltin
hydride.

Materials:

Xanthate

Anhydrous toluene or benzene

Tricyclohexyltin hydride ((C₆H₁₁)₃SnH)

Azobisisobutyronitrile (AIBN)

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve

the xanthate (1.0 equiv) in anhydrous toluene.

Add tricyclohexyltin hydride (1.1 - 1.5 equiv) to the solution.

Add a catalytic amount of AIBN (approximately 0.1 equiv) to the mixture.

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by

TLC. The reaction time can vary from a few hours to overnight.

Upon completion, cool the reaction mixture to room temperature.

Quench the reaction with saturated aqueous NH₄Cl.

Extract the mixture with ethyl acetate (3 x volume of toluene).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure.

The crude product can be purified by flash column chromatography to remove the tin

byproducts.

Data Presentation
Due to the limited availability of specific quantitative data for the reduction of various xanthates

using tricyclohexyltin hydride in the literature, the following table provides a general

representation of typical yields for the Barton-McCombie deoxygenation of secondary alcohols

using tin hydrides. It is important to note that these yields are illustrative and can vary based on

the specific substrate and reaction conditions.

Substrate Type Product Type Typical Yield Range (%)

Unhindered Secondary Alcohol Alkane 80 - 95

Sterically Hindered Secondary

Alcohol
Alkane 60 - 85

Primary Alcohol Alkane 40 - 70

Tertiary Alcohol Alkane 70 - 90

Safety and Handling of Tricyclohexyltin Hydride
Tricyclohexyltin hydride is a toxic and hazardous chemical that should be handled with

extreme caution in a well-ventilated fume hood.

Hazards: Toxic if swallowed or in contact with skin. Causes skin and serious eye irritation.

May cause damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye

protection, and face protection.

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Handle

under an inert atmosphere as it can react with moisture.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Visualizations
Reaction Mechanism
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Initiation

Propagation

AIBN
2 R•Δ (C₆H₁₁)₃Sn•

+ (C₆H₁₁)₃SnH
- RH

(C₆H₁₁)₃SnH

R•

+ R-O-C(=S)SMe
- (C₆H₁₁)₃Sn-S-C(=O)SMe

R-O-C(=S)SMe

R-H

+ (C₆H₁₁)₃SnH
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8638210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Xanthate Synthesis

Step 2: Deoxygenation

Start with Secondary Alcohol

Dissolve in Anhydrous THF

Add NaH at 0°C

Add CS₂ at 0°C

Add MeI at RT

Aqueous Workup & Extraction

Purify by Column Chromatography

Start with Purified Xanthate

Dissolve in Anhydrous Toluene

Add (C₆H₁₁)₃SnH and AIBN

Reflux Reaction Mixture

Aqueous Workup & Extraction

Purify by Column Chromatography

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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